tert-Butyl (4-chloropyridin-2-yl)carbamate

Description

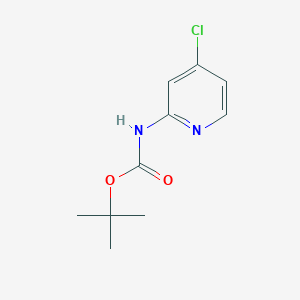

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOQLEMIFREXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363969 | |

| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130721-78-7 | |

| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: tert-Butyl (4-chloropyridin-2-yl)carbamate (CAS No. 130721-78-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, featuring a Boc-protected amine and a reactive chlorine atom on a pyridine ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of kinase inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 130721-78-7 | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 173-175 °C | [2] |

| Boiling Point | 282.2 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in dichloromethane, chloroform, and alcohols. | [3] |

| pKa | 13.59 ± 0.50 (Predicted) | |

| LogP | 2.4 (Predicted) | [2] |

Spectral Data: While specific spectra are proprietary to suppliers, typical analytical data includes ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm structure and purity.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the Boc-protection of 2-amino-4-chloropyridine.

Experimental Protocol

Reaction: 2-amino-4-chloropyridine + Di-tert-butyl dicarbonate (Boc₂O) → this compound

Reagents and Materials:

-

2-amino-4-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

Dissolve 2-amino-4-chloropyridine in dichloromethane in a round-bottom flask.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound as a white to off-white solid.[1]

Synthesis Workflow

Applications in Organic Synthesis

This compound is a valuable precursor for creating carbon-carbon and carbon-nitrogen bonds, primarily through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and various aryl or heteroaryl groups.

General Protocol:

-

In an oven-dried Schlenk flask, combine this compound, an arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equivalents).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form a C-N bond, coupling the pyridine core with a primary or secondary amine.[4]

General Protocol:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 1.2-4 mol%), and a base (e.g., NaOᵗBu, Cs₂CO₃, 1.4-2.0 equivalents).[5]

-

Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents).

-

Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

After cooling, the reaction is worked up by dilution with an organic solvent, washing with water and brine, drying, and concentration.

-

The product is purified by column chromatography.

Application in Drug Discovery: Kinase Inhibitors

This compound is a key starting material for the synthesis of various kinase inhibitors, which are crucial in the treatment of diseases like cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses.[6][7] Inhibitors of p38 MAP kinase are being investigated for the treatment of conditions such as rheumatoid arthritis.[8] The synthesis of these inhibitors often involves the elaboration of the 4-position of the pyridine ring, for which this compound is an ideal precursor.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is implicated in a variety of diseases, including type 2 diabetes, Alzheimer's disease, and bipolar disorder.[9][10] The development of selective GSK-3 inhibitors is an active area of research. Pyridine-based scaffolds, accessible from this compound, are common in the design of GSK-3 inhibitors.[11][12]

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of pharmaceutically relevant molecules, particularly kinase inhibitors. Its utility in robust and versatile cross-coupling reactions makes it an essential tool for medicinal chemists and drug development professionals. The protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

- 1. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical synthesis of a p38 MAP kinase inhibitor. | Sigma-Aldrich [merckmillipore.com]

- 8. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors -ORCA [orca.cardiff.ac.uk]

An In-depth Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of tert-butyl (4-chloropyridin-2-yl)carbamate. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.

Core Chemical Properties

This compound is a white to off-white solid. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 228.68 g/mol | --INVALID-LINK-- |

| CAS Number | 130721-78-7 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 102-103 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 351.9 ± 32.0 °C | --INVALID-LINK-- |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water (0.113 mg/ml for a similar compound).[1] | EvitaChem |

Synthesis and Reactivity

The synthesis of this compound typically involves the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This is a common strategy in organic synthesis to allow for selective reactions at other positions of the pyridine ring.[2]

General Synthetic Approach

A widely used method for the synthesis of related tert-butyl carbamates involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reactivity

The presence of the Boc protecting group allows for various chemical transformations on the pyridine ring. The chlorine atom at the 4-position can undergo nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The carbamate itself can be deprotected under acidic conditions to reveal the free amine.[1]

Spectral Data

Detailed spectral analysis is crucial for the characterization of this compound. Below are the expected spectral characteristics based on data from similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the tert-butyl group.

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Pyridine CH | 7.0 - 8.5 | d, dd |

| NH | ~6.5 | br s |

| tert-Butyl CH₃ | ~1.5 | s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring, the carbonyl group, and the tert-butyl group.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine C-Cl | 140 - 150 |

| Pyridine C-N | 145 - 155 |

| Pyridine CH | 110 - 140 |

| C=O (Carbonyl) | 150 - 155 |

| C(CH₃)₃ (quaternary) | ~80 |

| C(CH₃)₃ (methyl) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H, C=O, and C-N bonds of the carbamate group, as well as vibrations from the pyridine ring.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (carbamate) | 1700 - 1730 |

| C-N Stretch | 1200 - 1300 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the tert-butyl group or isobutylene.

| Ion | m/z |

| [M]⁺ | 228/230 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M - C₄H₉]⁺ | 171/173 |

| [M - C₄H₈]⁺ | 172/174 |

Experimental Protocols

A general experimental procedure for the synthesis of a similar compound, tert-butyl (S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate, is described as follows: To a solution of (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (230 mmol) in dichloromethane (420 mL), triethylamine (230 mmol) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (230 mmol). The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is then diluted with excess dichloromethane, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel chromatography to yield the final product.[2]

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the specific biological activity or involvement of this compound in any signaling pathways. However, the aminopyridine scaffold is a known privileged structure in medicinal chemistry, and many of its derivatives exhibit a wide range of biological activities. Carbamates are also recognized for their role in drug design, often serving as key interacting moieties with biological targets.[3] Therefore, this compound is a promising starting material for the synthesis of novel bioactive molecules for drug discovery programs.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4] Avoid breathing dust and prevent contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[3][5][6]

References

- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 2. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. aksci.com [aksci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of tert-Butyl (4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure, properties, and synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate. This compound is a notable heterocyclic molecule with potential applications in medicinal chemistry and organic synthesis, particularly as a building block for more complex bioactive compounds.

Molecular Structure and Properties

This compound is a carbamate derivative of 4-chloropyridine. The core structure consists of a pyridine ring substituted with a chlorine atom at the 4-position and a tert-butoxycarbonylamino group at the 2-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | PubChem[1] |

| Molecular Weight | 228.67 g/mol | EvitaChem[2] |

| CAS Number | 130721-78-7 | |

| Appearance | Typically a solid crystalline form | EvitaChem[2] |

| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water (0.113 mg/ml).[2] | EvitaChem[2] |

| SMILES | CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | PubChemLite[3] |

| InChI | InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | PubChemLite[3] |

Spectroscopic Data

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 229.07384 |

| [M+Na]⁺ | 251.05578 |

| [M-H]⁻ | 227.05928 |

| [M]⁺ | 228.06601 |

| Data sourced from PubChemLite[3] |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and common synthetic route for analogous carbamates involves the reaction of a corresponding amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

General Experimental Protocol

A plausible method for the synthesis of this compound would involve the following steps, based on the synthesis of similar compounds[4]:

-

Dissolution: 2-amino-4-chloropyridine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as a proton scavenger.

-

Boc-Protection: Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at room temperature.

-

Reaction: The mixture is stirred at room temperature for several hours to allow the reaction to proceed to completion.

-

Work-up: The reaction mixture is typically washed with water and brine to remove the base and other water-soluble impurities. The organic layer is then dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry. Pyridine derivatives are known for their diverse biological activities[2]. The carbamate group serves as a versatile functional group in drug design, often used as a stable and bioisosteric replacement for amide bonds, which can enhance cell permeability and metabolic stability.

This compound can serve as a key intermediate in the synthesis of more complex molecules targeting a range of biological targets. The chloro- and Boc-protected amine functionalities provide orthogonal handles for further chemical modifications, such as cross-coupling reactions and deprotection/acylation sequences.

Safety Information

Conclusion

This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While comprehensive experimental data is limited in the public domain, its structural features and the general reactivity of its functional groups suggest significant potential for the synthesis of novel and complex molecular architectures with diverse biological activities. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its utility in the development of new therapeutic agents.

References

- 1. tert-butyl N-(4-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 1516418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 3. PubChemLite - Tert-butyl n-(4-chloropyridin-2-yl)carbamate (C10H13ClN2O2) [pubchemlite.lcsb.uni.lu]

- 4. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl (4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-butyl (4-chloropyridin-2-yl)carbamate, a key intermediate in the development of various pharmaceutical compounds. The primary and most efficient pathway for this synthesis is the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group. This process, known as Boc protection, is a fundamental reaction in modern organic synthesis, particularly in the construction of complex molecules for medicinal chemistry.

Core Synthesis Pathway: Boc Protection of 2-amino-4-chloropyridine

The synthesis of this compound is achieved through the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate ((Boc)₂O). This reaction proceeds via a nucleophilic attack of the amino group on the Boc anhydride, leading to the formation of a stable carbamate. The presence of a base is often employed to facilitate the reaction.

The overall reaction is as follows:

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, based on established procedures for the Boc protection of aminopyridines.

Materials and Reagents:

-

2-amino-4-chloropyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (10 mL per 1 g of the amine).

-

Addition of Reagents: To the stirred solution at room temperature, add EDCI (1.5 eq), HOBt (0.05 eq), triethylamine (1.5 eq), and di-tert-butyl dicarbonate (1.5 eq).

-

Reaction: Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL). Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-amino-4-chloropyridine | General Knowledge |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | General Knowledge |

| Solvent | Dichloromethane | [1] |

| Base | Triethylamine (TEA) | [1] |

| Catalysts | EDCI, HOBt | [1] |

| Reaction Time | 2 hours | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Yield | 90% | [1] |

| ¹H NMR Data (DMSO) | δ: 1.52 (s, 9H), 7.18-7.19 (m, 1H), 7.24 (m, 1H), 7.52 (m, 1H), 8.18-8.19 (m, 1H) | [1] |

Mandatory Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthesis workflow for this compound.

Experimental Workflow Diagram

This diagram details the step-by-step experimental procedure.

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to tert-Butyl N-(4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-chloropyridin-2-yl)carbamate, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, properties, synthesis, and purification protocols. Furthermore, it elucidates the compound's critical role as a building block in the development of bioactive molecules, supported by quantitative data and schematic diagrams to facilitate understanding and application in research and drug development.

Chemical Identity and Properties

The compound with the common name tert-butyl (4-chloropyridin-2-yl)carbamate is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(4-chloropyridin-2-yl)carbamate .[1] This nomenclature clarifies the substitution pattern on the pyridine ring and the nature of the carbamate linkage.

Physicochemical Properties

A summary of the key physical and chemical properties of tert-butyl N-(4-chloropyridin-2-yl)carbamate is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | [1] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 228.68 g/mol | [2] |

| CAS Number | 130721-78-7 | |

| Appearance | White to off-white solid | |

| Melting Point | 102-104 °C | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | [3] |

| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon). | [2] |

Spectroscopic Data

The structural confirmation of tert-butyl N-(4-chloropyridin-2-yl)carbamate is achieved through various spectroscopic techniques. The characteristic spectral data are summarized below.

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d, J=5.5 Hz | 1H | Pyridine-H6 |

| 7.95 | s | 1H | Pyridine-H3 |

| 7.55 | br s | 1H | NH |

| 6.90 | d, J=5.5 Hz | 1H | Pyridine-H5 |

| 1.50 | s | 9H | -C(CH₃)₃ |

¹³C NMR (Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (ppm) | Assignment |

| 152.5 | C=O (carbamate) |

| 151.8 | Pyridine-C2 |

| 149.5 | Pyridine-C6 |

| 144.4 | Pyridine-C4 |

| 117.4 | Pyridine-C5 |

| 113.0 | Pyridine-C3 |

| 81.9 | -C(CH₃)₃ |

| 28.1 | -C(CH₃)₃ |

Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound.

| Ion | m/z |

| [M+H]⁺ | 229.07 |

Synthesis and Purification

tert-Butyl N-(4-chloropyridin-2-yl)carbamate is synthesized via the protection of the amino group of 2-amino-4-chloropyridine with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis

Materials:

-

2-Amino-4-chloropyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-chloropyridine (1.0 equivalent) in anhydrous THF or DCM.

-

To this solution, add triethylamine (1.1 equivalents).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

The crude tert-butyl N-(4-chloropyridin-2-yl)carbamate can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent system, such as ethyl acetate/hexane or isopropanol/water.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using a suitable eluent system, typically a mixture of ethyl acetate and hexane (e.g., a gradient of 10% to 30% ethyl acetate in hexane). The optimal eluent can be determined by preliminary TLC analysis.[4]

-

Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

-

Load the sample onto the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified tert-butyl N-(4-chloropyridin-2-yl)carbamate.

Applications in Drug Development

tert-Butyl N-(4-chloropyridin-2-yl)carbamate is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex bioactive molecules.[3] The Boc-protected amine and the reactive chloro-substituted pyridine ring offer versatile handles for further chemical modifications.

Intermediate in the Synthesis of Edoxaban

A significant application of tert-butyl N-(4-chloropyridin-2-yl)carbamate is its role as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The synthesis involves the coupling of this intermediate with other fragments to construct the final complex drug molecule.

The general synthetic workflow for the utilization of tert-butyl N-(4-chloropyridin-2-yl)carbamate in the synthesis of a precursor to Edoxaban is depicted below.

Caption: Synthetic workflow for an Edoxaban precursor.

Conclusion

tert-Butyl N-(4-chloropyridin-2-yl)carbamate is a fundamentally important intermediate in synthetic organic and medicinal chemistry. Its well-defined chemical properties, established synthesis and purification protocols, and its crucial role as a building block for complex pharmaceuticals like Edoxaban, underscore its significance for professionals in drug development. This guide provides the essential technical information required for the effective utilization of this compound in a research and development setting.

References

Technical Guide: Physical Properties of tert-Butyl (4-chloropyridin-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its application in a key synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for regulatory purposes. Below is a summary of its key physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 228.68 g/mol | [1][2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available for the 4-chloro isomer. The related tert-butyl (6-chloropyridin-2-yl)carbamate has a melting point of 87.5-89 °C. | [3] |

| Boiling Point | 274.3 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water is expected based on structurally similar compounds. | [4] |

| CAS Number | 130721-78-7 | [1][2][5][6][7] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of this compound.

Determination of Melting Point

Objective: To determine the temperature range over which the solid compound transitions to a liquid state.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded.

-

The experiment is repeated two more times, and the average of the three ranges is reported as the melting point range.

-

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of the compound in various solvents.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be used, including water, ethanol, methanol, acetone, dichloromethane, and hexane.

-

Procedure:

-

Approximately 10 mg of this compound is placed in a small test tube.

-

0.5 mL of the selected solvent is added.

-

The mixture is vortexed or shaken vigorously for 1-2 minutes.

-

Visual observation is used to determine if the solid has dissolved completely.

-

If the solid dissolves, the compound is classified as "soluble." If it does not dissolve, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."

-

Methodology (Quantitative - Shake-Flask Method):

-

Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis:

-

The solution is allowed to stand, and a clear aliquot of the supernatant is carefully removed.

-

The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a calibrated standard curve.

-

The solubility is expressed in units of mg/mL or mol/L.

-

Application in Synthesis: The Edoxaban Pathway

This compound is a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant. The following diagram illustrates the workflow of a crucial step in the Edoxaban synthesis where this compound is utilized.

Caption: Synthetic workflow for Edoxaban highlighting the role of the carbamate intermediate.

This workflow demonstrates the condensation reaction between tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate to form a key amide intermediate. Subsequent deprotection of the Boc group and coupling with the thiazolopyridine moiety leads to the final active pharmaceutical ingredient, Edoxaban.[8]

References

- 1. BLDpharm - Bulk Product Details [bldpharm.com]

- 2. 130721-78-7 | this compound - Moldb [moldb.com]

- 3. echemi.com [echemi.com]

- 4. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 5. tert-butyl 4-chloropyridin-2-ylcarbaMate, CasNo.130721-78-7 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]

- 6. arctomsci.com [arctomsci.com]

- 7. 130721-78-7 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 8. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

Spectral Data Analysis of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Technical Guide

Disclaimer: Publicly available, experimentally verified spectral data (NMR, IR, MS) for tert-Butyl (4-chloropyridin-2-yl)carbamate is limited. The data presented in this guide is representative and compiled based on the analysis of structurally similar compounds and predicted spectral properties. This document is intended for research and drug development professionals to illustrate the expected spectral characteristics and analytical workflow for this compound.

Introduction

This compound is a chemical intermediate of significant interest in medicinal chemistry and drug development. Its structural features, including the pyridine ring, a chloro substituent, and a tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block in the synthesis of more complex molecules. Accurate characterization of this compound is crucial for quality control and to ensure the integrity of subsequent synthetic steps. This technical guide provides a summary of the expected spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, along with detailed experimental protocols for acquiring such data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-6 |

| 7.95 | s | 1H | NH |

| 7.60 | d | 1H | H-3 |

| 7.05 | dd | 1H | H-5 |

| 1.55 | s | 9H | C(CH₃)₃ |

¹³C NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C=O (carbamate) |

| 151.0 | C-2 |

| 149.0 | C-6 |

| 145.0 | C-4 |

| 118.5 | C-5 |

| 112.0 | C-3 |

| 81.0 | C(CH₃)₃ |

| 28.3 | C(CH₃)₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, broad | N-H stretch |

| 2980 | Medium | C-H stretch (aliphatic) |

| 1725 | Strong | C=O stretch (carbamate) |

| 1600, 1560 | Medium | C=C and C=N stretch (pyridine ring) |

| 1250 | Strong | C-O stretch |

| 1160 | Strong | C-N stretch |

| 830 | Strong | C-Cl stretch |

MS (Mass Spectrometry) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z | Ion |

| 229.07 | [M+H]⁺ |

| 251.05 | [M+Na]⁺ |

| 173.03 | [M-C₄H₈+H]⁺ |

| 129.00 | [M-Boc+H]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the ¹H and ¹³C NMR spectra of the compound.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-160 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shifts using the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation:

-

Thin Film Method: Dissolve a small amount of the solid sample in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film of the compound.

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a translucent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or a blank KBr pellet).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

The instrument will detect the protonated molecule [M+H]⁺ and other adducts or fragments.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

Caption: Workflow for the spectral characterization of a chemical compound.

An In-depth Technical Guide on the Safety and Handling of tert-Butyl (4-chloropyridin-2-yl)carbamate

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound with potential applications in medicinal chemistry and organic synthesis.[1] As with any novel or specialized chemical, a comprehensive understanding of its safety and handling protocols is paramount for the protection of laboratory personnel and the environment. This guide provides a detailed overview of the known hazards, safe handling procedures, and emergency responses associated with this class of compounds.

Hazard Identification and Classification

Based on data for similar compounds, this compound is anticipated to be classified as hazardous. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Statements (Anticipated):

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

-

H302: Harmful if swallowed.[3]

Signal Word: Warning[2]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of structurally related compounds. These values should be considered as estimates for this compound.

| Property | Value | Source Compound |

| Molecular Formula | C10H13ClN2O2 | tert-butyl N-(4-chloropyridin-2-yl)carbamate[4] |

| Molecular Weight | 228.67 g/mol | tert-butyl N-(6-chloropyridin-2-yl)carbamate[5] |

| Appearance | Typically a solid crystalline form | butyl (2-chloropyridin-4-yl)carbamate[1] |

| Solubility | Soluble in organic solvents such as dichloromethane; limited solubility in water (e.g., 0.113 mg/ml for a related compound).[1] | butyl (2-chloropyridin-4-yl)carbamate[1] |

| Flash Point | Approximately 124.5 °C | butyl (2-chloropyridin-4-yl)carbamate[1] |

| Melting Point | 105-108 °C | tert-Butyl carbamate[6] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

4.1. Engineering Controls:

-

Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid form to minimize dust generation.[7]

-

Ensure an eyewash station and safety shower are readily accessible.[7]

4.2. Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[2] |

| Respiratory Protection | If dusts are generated, use a NIOSH-approved respirator with a particulate filter.[2] |

4.3. Handling Procedures:

A systematic approach to handling is essential. The following workflow outlines the key steps.

References

- 1. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 2. aksci.com [aksci.com]

- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-butyl N-(4-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 1516418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl N-(6-chloropyridin-2-yl)carbamate | C10H13ClN2O2 | CID 11253185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tert-butyl (4-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a particular focus on its role in the development of targeted therapeutics. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction workflows and biological signaling pathways.

Chemical Properties and Synthesis

This compound, with the molecular formula C₁₀H₁₃ClN₂O₂, is a white to off-white solid. Its structure features a pyridine ring substituted with a chlorine atom and a tert-butoxycarbonyl (Boc) protected amine group. This Boc protecting group is crucial for synthetic strategies, as it allows for the selective reaction at other positions of the pyridine ring before its removal under acidic conditions.

The primary synthetic route to this compound involves the protection of the amino group of 2-amino-4-chloropyridine using di-tert-butyl dicarbonate (Boc₂O).

Synthesis Data

| Starting Material | Reagents | Solvent | Base | Reaction Time | Temperature | Yield | Purity | Reference |

| 2-Amino-4-chloropyridine | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | 2-3 hours | Room Temperature | 86% | Not Specified | [1] |

| 2-Amino-4-bromopyridine | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF) | Lithium bis(trimethylsilyl)amide (LiHMDS) | 1 hour | Room Temperature | 96% | Not Specified | [2] |

| (1S)-i -(4-Chloropyridin-2-yl)but-3 -en-i-amine | Di-tert-butyl dicarbonate (Boc₂O) | Dichloromethane (DCM) | Triethylamine (Et₃N) | 2-3 hours | Room Temperature | 86% | Not Specified | [1] |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on the Boc protection of an aminopyridine derivative.[1]

Materials:

-

(S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine (1 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1 equivalent)

-

Triethylamine (Et₃N) (1 equivalent)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve (S)-1-(4-chloropyridin-2-yl)but-3-en-1-amine in dichloromethane (DCM).

-

Add triethylamine (Et₃N) to the solution.

-

Add di-tert-butyl dicarbonate (Boc₂O) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with excess DCM.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain tert-butyl (S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate as a pale yellow solid.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. The presence of the chloro-substituent allows for further functionalization through cross-coupling reactions, while the Boc-protected amine can be deprotected to introduce other moieties.

Intermediate in the Synthesis of Edoxaban

A prominent application of this compound is in the synthesis of Edoxaban, a direct oral anticoagulant that acts as a factor Xa inhibitor.[3] The synthesis involves the coupling of the deprotected 2-amino-4-chloropyridine moiety with a complex carboxylic acid derivative.

Edoxaban Synthesis Workflow

Caption: Workflow for the synthesis of Edoxaban.

Coagulation Cascade and Factor Xa Inhibition

Edoxaban functions by directly inhibiting Factor Xa, a critical enzyme in the coagulation cascade. This prevents the conversion of prothrombin to thrombin, thereby reducing fibrin formation and thrombus development.

Caption: The coagulation cascade and the inhibitory action of Edoxaban on Factor Xa.

Precursor for Kinase Inhibitors

The chloropyridine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of these targeted therapies. The chlorine atom can be displaced or used in cross-coupling reactions to introduce various functionalities that interact with the kinase active site.

TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[4][5][6] Inhibitors of TYK2 are being developed for the treatment of conditions like psoriasis and inflammatory bowel disease. The synthesis of certain TYK2 inhibitors utilizes chloropyridine intermediates.[7]

JAK-STAT Signaling Pathway

Cytokines bind to their receptors, leading to the activation of associated JAKs, including TYK2. Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription. TYK2 inhibitors block this signaling cascade.

Caption: The JAK-STAT signaling pathway and the action of a TYK2 inhibitor.

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[8][9][10][11][12] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Pyridinyl-based compounds have been developed as potent p38 MAPK inhibitors.[13][14][15] this compound can be a precursor for such inhibitors.

p38 MAPK Signaling Pathway

External stimuli activate a cascade of kinases (MAPKKK, MAPKK) that ultimately leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to a cellular response.

Caption: The p38 MAPK signaling pathway and the action of a p38 inhibitor.

Key Reactions and Experimental Protocols

The chloro-substituent on the pyridine ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions are fundamental in creating carbon-carbon and carbon-nitrogen bonds, respectively, and are widely used in the synthesis of complex pharmaceutical compounds.

Suzuki Coupling

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

General Suzuki Coupling Workflow

Caption: General workflow for a Suzuki coupling reaction.

Experimental Protocol: Representative Suzuki Coupling

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex with a phosphine ligand.

General Buchwald-Hartwig Amination Workflow

Caption: General workflow for a Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

Materials:

-

This compound (1 equivalent)

-

Amine (1.1-1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equivalents)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a reaction vessel.

-

Add this compound and the amine.

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl if a strong base is used).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery and development. Its straightforward synthesis and the reactivity of the chloropyridine moiety allow for the construction of a wide range of complex molecules with significant biological activity. Its role as a key intermediate in the synthesis of the blockbuster anticoagulant Edoxaban, as well as its potential as a precursor for various kinase inhibitors, highlights its importance in medicinal chemistry. The synthetic methodologies outlined in this guide, particularly the robust palladium-catalyzed cross-coupling reactions, provide researchers with powerful tools to explore novel chemical space and develop the next generation of targeted therapeutics.

References

- 1. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 2. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 3. WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 4. CN118922420A - TYK2 inhibitor synthesis and intermediate thereof - Google Patents [patents.google.com]

- 5. US11040967B2 - TYK2 inhibitors, uses, and methods for production thereof - Google Patents [patents.google.com]

- 6. Tyrosine kinase 2 inhibitors: Synthesis and applications in the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Arylpyridazines as Inhibitors of p38αMAPK [otavachemicals.com]

The Emergence of tert-Butyl (4-chloropyridin-2-yl)carbamate: A Keystone Intermediate in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-Butyl (4-chloropyridin-2-yl)carbamate has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic functionalization, combining a reactive chloropyridine core with a protected amine, makes it an invaluable intermediate in the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in drug discovery.

Introduction

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The introduction of a chlorine atom and a protected amine group, as seen in this compound, offers medicinal chemists a versatile platform for further molecular elaboration. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions while allowing for facile deprotection when required. This guide will delve into the fundamental aspects of this important chemical entity.

Physicochemical Properties

This compound is typically a solid at room temperature with good solubility in common organic solvents.[1][2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [3] |

| Molecular Weight | 228.68 g/mol | [1][2] |

| CAS Number | 130721-78-7 | [3][4] |

| Appearance | Solid | [2] |

| Purity | ≥97% (typical) | [1] |

| Storage | Room temperature, under inert gas | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Boc protection of 2-amino-4-chloropyridine. The latter can be synthesized from 2-chloropyridine via a multi-step process.

Synthesis of 2-amino-4-chloropyridine (Precursor)

Several methods exist for the synthesis of 2-amino-4-chloropyridine. One common route involves the nitration of 2-chloropyridine N-oxide followed by reduction.[5][6]

Experimental Protocol: Synthesis of 2-amino-4-chloropyridine

-

Step 1: Oxidation of 2-chloropyridine. 2-chloropyridine is oxidized to 2-chloropyridine N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like chloroform.[5]

-

Step 2: Nitration of 2-chloropyridine N-oxide. The N-oxide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-chloro-4-nitropyridine N-oxide.[5]

-

Step 3: Reduction of the Nitro Group. The nitro group of 2-chloro-4-nitropyridine N-oxide is subsequently reduced to an amino group. A common method for this reduction is the use of iron powder in acetic acid.[6] The reaction mixture is heated to reflux, and upon completion, the product is isolated by adjusting the pH and extracting with an organic solvent.[6]

Synthesis of this compound

The protection of the amino group of 2-amino-4-chloropyridine with a Boc group is a standard procedure in organic synthesis. This reaction typically involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general protocol, adapted from the synthesis of a similar bromo-substituted analogue, is provided below.[7]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), a suitable base is added. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can be utilized.[8]

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) is added to the reaction mixture, which is then stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Table 2: Representative Reaction Parameters for Boc Protection of Aminopyridines

| Starting Material | Reagents | Solvent | Yield | Reference |

| 4-aminopyridine | (BOC)₂O, EDCI, HOBT, TEA | Dichloromethane | 85% | [8] |

| 4-bromopyridin-2-amine | (BOC)₂O, LiHMDS | Tetrahydrofuran | 96% | [7] |

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The chloropyridine moiety serves as a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

A notable application of a related compound, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate, is as a key intermediate in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[9][10]

Visualizing Synthetic Pathways and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the synthetic workflow for this compound and its subsequent utility in the synthesis of more complex drug-like molecules.

Caption: Synthesis of the precursor, 2-amino-4-chloropyridine.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Buy Butyl (2-chloropyridin-4-yl)carbamate (EVT-14400030) | 138763-65-2 [evitachem.com]

- 3. scbt.com [scbt.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 6. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 7. TERT-BUTYL 4-BROMOPYRIDIN-2-YLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 8. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 9. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 10. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

An In-depth Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate Analogues and Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (4-chloropyridin-2-yl)carbamate, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, explore the biological activities of its analogues and derivatives, present key quantitative data, and provide detailed experimental protocols. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Core Compound Synthesis

The parent compound, this compound, is a key intermediate for the synthesis of a wide range of biologically active molecules. Its synthesis is typically achieved through the Boc protection of 2-amino-4-chloropyridine.

General Synthesis Protocol: Boc Protection of 2-amino-4-chloropyridine

A common method for the synthesis of this compound involves the reaction of 2-amino-4-chloropyridine with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-chloropyridine (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, for example triethylamine (Et₃N) (1.1 equivalents), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

A similar protocol can be used for the synthesis of related analogues by starting with the appropriately substituted 2-aminopyridine. For instance, the synthesis of tert-butyl (4-bromopyridin-2-yl)carbamate from 2-amino-4-bromopyridine has been reported with a yield of 96%.[1]

Biological Activity and Structure-Activity Relationships (SAR)

Analogues and derivatives of this compound have shown inhibitory activity against several important biological targets, including protein kinases and ion channels. The 2-aminopyridine scaffold is a well-established pharmacophore in kinase inhibitor design.

Kinase Inhibition

Derivatives of the 2-aminopyridine core have been investigated as inhibitors of various kinases, playing roles in cell cycle regulation and signal transduction.

Table 1: Inhibitory Activity of 2-Aminopyridine and 2-Aminopyrimidine Derivatives against Various Kinases

| Compound/Derivative Class | Target Kinase | IC₅₀ (nM) | Reference |

| 2-aminopyridine derivative (Compound 30 ) | ROCK | 170 | [2] |

| 2-amino-5-chloropyridine-4-carboxamides | IKK-2 | Potent Inhibition | [3] |

| 2-aminopyrimidine derivative (Compound 9m ) | CDK9 | 312.6 | [1] |

| 2-aminopyrimidine derivative (Compound 9m ) | HDAC6 | 315.5 | [1] |

| Pyridine-based derivative (Compound 12 ) | PIM-1 | 14.3 | [4] |

| 2-aminopyrimidine derivative (Compound 8h ) | PLK4 | 6.7 | [5] |

| Pyridine derivative (Compound 26 ) | VRK1 | ~150 | [6] |

Note: The compounds listed are derivatives of the core 2-aminopyridine or related scaffolds and not direct analogues of this compound. The data is presented to illustrate the potential of this chemical class.

The structure-activity relationship studies on these kinase inhibitors often reveal that substitution at the 2-position of the pyridine ring can modulate potency and selectivity, as well as influence physicochemical properties like metabolic stability.[2]

TRPV1 Antagonism

A notable derivative, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carbox-amide (BCTC), which incorporates the 3-chloropyridin-2-yl moiety, is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.

Table 2: Inhibitory Activity of BCTC against Rat TRPV1

| Activator | IC₅₀ (nM) |

| Capsaicin | 35 |

| Acid (low pH) | 6.0 |

Data sourced from a study on the in vitro characterization of BCTC.

This finding suggests that the chloropyridine scaffold can be a valuable starting point for the development of novel TRPV1 antagonists for the treatment of pain.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol can be adapted to measure the inhibitory activity of compounds against various protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP (Adenosine triphosphate)

-

Synthetic peptide substrate

-

Test compounds serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Add 5 µL of kinase buffer containing the kinase to each well of a 384-well plate.

-

Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the peptide substrate.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7, HCT116)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

Test compounds serially diluted in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Normalize the results to untreated control wells and plot cell viability against the logarithm of the inhibitor concentration to determine the GI₅₀.

Signaling Pathways and Workflows

Visualizing the complex biological systems and the drug discovery process is crucial for understanding the context and application of these compounds.

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by derivatives of this compound.

References

- 1. PLK4 promotes centriole duplication by phosphorylating STIL to link the procentriole cartwheel to the microtubule wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tert-butyl(S)-(1-(4-chloropyridin-2-yl)but-3-en-1-yl)carbamate synthesis - chemicalbook [chemicalbook.com]

- 5. What are TRPV1 antagonists and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to tert-Butyl (4-chloropyridin-2-yl)carbamate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on tert-butyl (4-chloropyridin-2-yl)carbamate, a key building block in modern medicinal chemistry. This document outlines its commercial availability, synthesis protocols, and its significant role in the development of targeted therapeutics, particularly kinase inhibitors and transient receptor potential vanilloid 1 (TRPV1) antagonists.

Commercial Availability

This compound is readily available from a range of commercial suppliers, facilitating its use in research and development. The following table summarizes key information for this compound.

| Property | Value |

| IUPAC Name | tert-butyl N-(4-chloropyridin-2-yl)carbamate |

| CAS Number | 194664-77-2 |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ |

| Molecular Weight | 228.68 g/mol |

| Typical Purity | ≥95% |

| Physical Appearance | White to off-white solid |

A non-exhaustive list of commercial suppliers is provided below to aid in procurement.

| Supplier | Location | Notes |

| BLDpharm | Global | Offers a range of purities and quantities. |